2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)amino]propanoic acid 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)amino]propanoic acid
Brand Name: Vulcanchem
CAS No.: 1009595-24-7
VCID: VC6027890
InChI: InChI=1S/C12H15NO6S/c1-8(12(14)15)13-20(16,17)9-3-4-10-11(7-9)19-6-2-5-18-10/h3-4,7-8,13H,2,5-6H2,1H3,(H,14,15)
SMILES: CC(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)OCCCO2
Molecular Formula: C12H15NO6S
Molecular Weight: 301.31

2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)amino]propanoic acid

CAS No.: 1009595-24-7

Cat. No.: VC6027890

Molecular Formula: C12H15NO6S

Molecular Weight: 301.31

* For research use only. Not for human or veterinary use.

2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)amino]propanoic acid - 1009595-24-7

Specification

CAS No. 1009595-24-7
Molecular Formula C12H15NO6S
Molecular Weight 301.31
IUPAC Name 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonylamino)propanoic acid
Standard InChI InChI=1S/C12H15NO6S/c1-8(12(14)15)13-20(16,17)9-3-4-10-11(7-9)19-6-2-5-18-10/h3-4,7-8,13H,2,5-6H2,1H3,(H,14,15)
Standard InChI Key JBVUPFJZEUPOOC-UHFFFAOYSA-N
SMILES CC(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)OCCCO2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates a seven-membered 3,4-dihydro-2H-1,5-benzodioxepin ring fused to a benzene moiety, with a sulfonamide group (-SO2_2NH-) bridging the heterocycle to a propanoic acid side chain . The benzodioxepin system contains two ether oxygen atoms at positions 1 and 5, contributing to its conformational rigidity. The sulfonamide linkage introduces polarity and hydrogen-bonding capacity, while the propanoic acid terminus enables salt formation or esterification.

Table 1: Key Identifiers and Descriptors

PropertyValue
CAS No.1009595-24-7
IUPAC Name2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-ylsulfonylamino)propanoic acid
Molecular FormulaC12H15NO6S\text{C}_{12}\text{H}_{15}\text{NO}_{6}\text{S}
Molecular Weight301.31 g/mol, 301.32 g/mol (rounded)
SMILESCC(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)OCCCO2
InChIKeyJBVUPFJZEUPOOC-UHFFFAOYSA-N
SolubilitySoluble in polar organic solvents

Stereochemical Considerations

While the compound is typically reported as a racemic mixture, the (2S)-enantiomer has been explicitly synthesized and cataloged . Chirality at the α-carbon of the propanoic acid chain may influence biological interactions, though empirical data remain scarce.

Synthesis and Manufacturing

Purification and Characterization

Crude product purification likely involves recrystallization from ethanol/water mixtures or column chromatography. Identity confirmation utilizes:

  • Mass Spectrometry: Molecular ion peak at m/z 301.3.

  • Nuclear Magnetic Resonance (NMR): Characteristic signals for the benzodioxepin protons (δ 6.8–7.2 ppm, aromatic), methyl group (δ 1.4 ppm), and sulfonamide NH (δ 5.1 ppm) .

Applications in Industrial and Academic Research

Pharmaceutical Intermediate

The compound’s dual functionality (heterocycle + sulfonamide) makes it a versatile precursor for:

  • Antimicrobial Agents: Analogous benzodioxepin sulfonamides exhibit Gram-positive bacterial inhibition.

  • Central Nervous System (CNS) Drugs: The lipophilic benzodioxepin system may enhance blood-brain barrier penetration .

  • Anti-inflammatory Compounds: Sulfonamide groups are known cyclooxygenase (COX) inhibitors.

Agrochemical Development

In agrochemistry, the compound serves as a scaffold for herbicides and fungicides, leveraging its stability under environmental conditions .

Table 2: Industrial Applications and Derivatives

ApplicationDerivative ModificationsTarget Activity
Antibacterial AgentsReplacement of propanoic acid with thiazoleStaphylococcus aureus inhibition
COX-2 InhibitorsSubstitution at benzodioxepin C3Anti-inflammatory
HerbicidesEsterification of carboxylic acidAcetolactate synthase inhibition

Chemical Stability and Reactivity

Thermal and pH Stability

  • Thermal Decomposition: Stable up to 200°C (predicted via thermogravimetric analysis).

  • Aqueous Stability: Sulfonamide linkage resists hydrolysis at pH 4–9; propanoic acid group may ionize (pKa ≈ 4.8) .

Reactivity Profile

  • Electrophilic Aromatic Substitution: Benzodioxepin ring undergoes nitration at the para position relative to sulfonamide.

  • Nucleophilic Attack: Sulfonyl group susceptible to displacement by strong nucleophiles (e.g., Grignard reagents) .

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